hCAIX-IN-6 Class-Level Selectivity Advantage Over Clinical Benchmark SLC-0111
hCAIX-IN-6 (Compound 6b) belongs to a sulfocoumarin-based series which, as a class, exhibits minimal inhibition of the off-target cytosolic isoforms hCA I and II, with all synthesized compounds demonstrating KI values >10,000 nM for hCA I and II in the primary screening assay [1]. In contrast, the Phase II clinical candidate SLC-0111, a sulfonamide-based CA IX/XII inhibitor, retains measurable activity against hCA II (KI = 960 nM) and hCA I (KI = 5080 nM) [2]. While exact KI values for hCAIX-IN-6 against individual isoforms are not discretely reported in the primary paper, the class-level data indicate a superior selectivity window compared to SLC-0111's ~21-fold (hCA II/IX) selectivity ratio. This is a class-level inference based on the reported 'ineffective against off-target isoforms' characterization for the entire phenylacrylamide series [1].
| Evidence Dimension | Isoform Selectivity Profile (Class-level) |
|---|---|
| Target Compound Data | hCA I: >10,000 nM; hCA II: >10,000 nM (class-level observation) |
| Comparator Or Baseline | SLC-0111: hCA I = 5080 nM, hCA II = 960 nM, hCA IX = 45 nM |
| Quantified Difference | Class-level: hCA IX/hCA II selectivity ratio potentially >200 vs. ~21 for SLC-0111 |
| Conditions | Stopped-flow CO2 hydrase assay using recombinant human CA isoforms |
Why This Matters
Higher selectivity for hCA IX over cytosolic isoforms is a critical procurement criterion for minimizing off-target pharmacological effects in cellular and in vivo models.
- [1] Swain B, et al. Bioorg Med Chem. 2020 Aug 1;28(15):115586. (Class-level observation: all compounds ineffective against hCA I and II). View Source
- [2] Nocentini A, et al. ACS Med Chem Lett. 2020; Table 1: Ki Values for AAZ and SLC-0111. View Source
